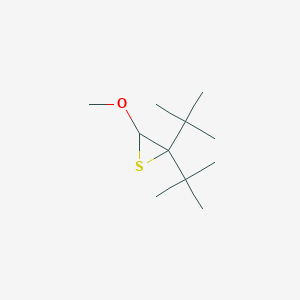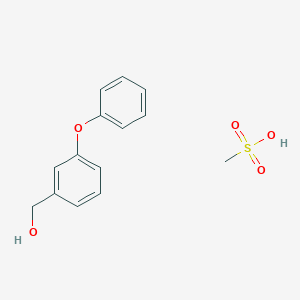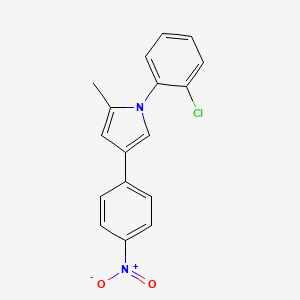
2,2-Di-tert-butyl-3-methoxythiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di-tert-butyl-3-methoxythiirane is an organic compound characterized by the presence of two tert-butyl groups and a methoxy group attached to a thiirane ring. Thiiranes are three-membered cyclic sulfides, and the presence of bulky tert-butyl groups in this compound imparts unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-3-methoxythiirane typically involves the reaction of tert-butyl-substituted precursors with sulfur-containing reagents. One common method is the reaction of 2,2-Di-tert-butyl-3-methoxypropene with sulfur dichloride (SCl2) under controlled conditions to form the thiirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Di-tert-butyl-3-methoxythiirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Substituted thiiranes or methoxy derivatives.
Scientific Research Applications
2,2-Di-tert-butyl-3-methoxythiirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Di-tert-butyl-3-methoxythiirane involves its interaction with molecular targets through its thiirane ring and functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bulky tert-butyl groups can also influence the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Di-tert-butyl-3-methoxypropene: A precursor in the synthesis of 2,2-Di-tert-butyl-3-methoxythiirane.
2,2-Di-tert-butyl-3-methoxysulfone: An oxidized derivative of the compound.
2,2-Di-tert-butyl-3-methoxythiol: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a thiirane ring with bulky tert-butyl groups and a methoxy substituent. This structure imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
88181-00-4 |
|---|---|
Molecular Formula |
C11H22OS |
Molecular Weight |
202.36 g/mol |
IUPAC Name |
2,2-ditert-butyl-3-methoxythiirane |
InChI |
InChI=1S/C11H22OS/c1-9(2,3)11(10(4,5)6)8(12-7)13-11/h8H,1-7H3 |
InChI Key |
DSQYUVBQESBPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(S1)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)

![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)


![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
